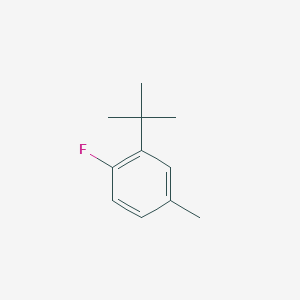
3-Tert-butyl-4-fluorotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-4-fluorotoluene is an organic compound that belongs to the class of aromatic fluorides It is characterized by the presence of a tert-butyl group and a methyl group attached to a benzene ring, with a fluorine atom substituting one of the hydrogen atoms on the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-4-fluorotoluene can be achieved through several methods. One common approach involves the fluorination of 2-tert-Butyl-4-methylphenol using a fluorinating agent such as tetrabutylammonium fluoride (TBAF). The reaction typically occurs under mild conditions, with the fluorinating agent facilitating the substitution of the hydroxyl group with a fluorine atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The choice of fluorinating agent and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-4-fluorotoluene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding phenolic or quinone derivatives.
Reduction Reactions: Reduction can lead to the formation of hydrocarbon derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: Phenolic or quinone derivatives.
Reduction: Hydrocarbon derivatives with the fluorine atom replaced by hydrogen.
Scientific Research Applications
3-Tert-butyl-4-fluorotoluene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-4-fluorotoluene involves its interaction with molecular targets through its fluorine atom. The electronegativity of fluorine can influence the compound’s reactivity and binding affinity to various targets. Pathways involved may include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Binding: It can interact with receptors, altering their activity and downstream signaling pathways.
Membrane Interaction: The compound may integrate into cell membranes, affecting their fluidity and function.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methylphenol: Similar structure but with a hydroxyl group instead of a fluorine atom.
2,4-Di-tert-butylphenol: Contains two tert-butyl groups and a hydroxyl group.
2,6-Di-tert-butyl-4-methylphenol: Contains two tert-butyl groups and a methyl group, with a hydroxyl group.
Uniqueness
3-Tert-butyl-4-fluorotoluene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it valuable in applications where these properties are advantageous .
Properties
Molecular Formula |
C11H15F |
|---|---|
Molecular Weight |
166.23 g/mol |
IUPAC Name |
2-tert-butyl-1-fluoro-4-methylbenzene |
InChI |
InChI=1S/C11H15F/c1-8-5-6-10(12)9(7-8)11(2,3)4/h5-7H,1-4H3 |
InChI Key |
BEDOFFVZLFLNPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
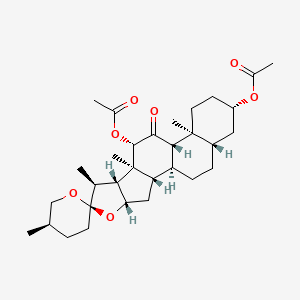
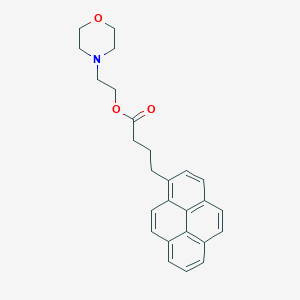

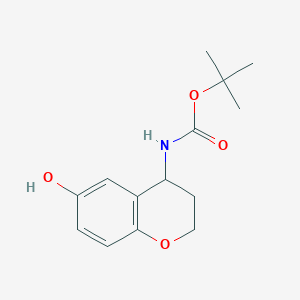
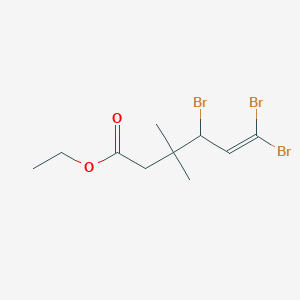
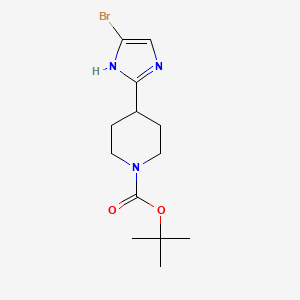
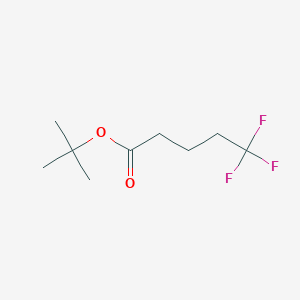
![3-Ethoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid](/img/structure/B8486901.png)
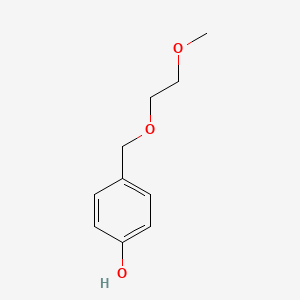
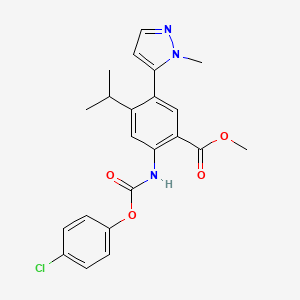
![4-[N-imidazoyl]benzonitrile](/img/structure/B8486932.png)
![2-(Benzylsulfanyl)-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B8486942.png)
![N-{2-[(5-bromofuran-2-yl)formamido]ethyl}acetamide](/img/structure/B8486943.png)

